1-p-Tolyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-2-4-9(5-3-8)12-7-6-10-11-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKRZBPUKVUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 P Tolyl 1h 1,2,3 Triazole and Its Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. bham.ac.ukjocpr.comnih.govrsc.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097), such as p-tolyl azide, and a terminal alkyne in the presence of a copper(I) catalyst. jocpr.comnih.govorganic-chemistry.org The use of copper(I) dramatically accelerates the reaction and controls the regioselectivity, favoring the formation of the 1,4-isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov
Optimized Reaction Conditions and Yield Enhancements
The efficiency of the CuAAC reaction for synthesizing 1-p-tolyl-1H-1,2,3-triazole derivatives can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of copper source, ligands, solvent, and temperature.
Catalyst Systems and Ligands: While simple copper(I) salts like CuI can be used, the catalyst system is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. jocpr.com The use of ligands is crucial for stabilizing the copper(I) oxidation state and accelerating the reaction. nih.gov A variety of ligands have been successfully employed, including poly(pyrazolyl)borates and tris(benzyltriazolyl)methyl amine (TBTA). nih.govmdpi.com For instance, the use of poly(pyrazolyl)borate anions with CuCl in a water/ethanol mixture has been shown to yield 1,4-disubstituted triazoles in high yields. mdpi.com Another study highlighted that tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is an excellent ligand for creating air-stable copper(I) complexes that are highly active in aqueous or neat conditions. beilstein-journals.org
Solvent and Temperature: CuAAC reactions are known for their robustness and can be performed in a wide range of solvents, including organic solvents like THF and aqueous mixtures. nih.govbeilstein-journals.org The reaction often proceeds efficiently at room temperature, contributing to its "click" characteristics. nih.govbeilstein-journals.org One study demonstrated the synthesis of 1,2,3-triazole derivatives in high yields (73–99%) within one hour using water as a sustainable solvent. bohrium.combenthamscience.com
Yield Enhancement: High yields are a hallmark of the CuAAC reaction. jocpr.commdpi.com For example, the reaction between benzyl (B1604629) azide and phenylacetylene (B144264) catalyzed by poly(pyrazolyl)borate-copper(I) in a water/ethanol mixture resulted in a 95% yield of the 1,4-disubstituted triazole. mdpi.com Similarly, the synthesis of 1-benzyl-4-p-tolyl-1H-1,2,3-triazole has been reported with an 89% yield. mdpi.com
Table 1: Optimized Conditions for CuAAC Synthesis of Triazoles
| Catalyst System | Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| CuCl | Poly(pyrazolyl)borate | H₂O/EtOH (1:1) | Room Temp | 95% | mdpi.com |
| CuSO₄·5H₂O / Na-ascorbate | (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol | PEG-H₂O | Room Temp | High to Excellent | jocpr.com |
| CuI | Tris(triazolyl)methyl)amine (TTTA) | THF | Room Temp | High | nih.gov |
| [Cu(C18₆tren)]Br | Tren-based | Toluene | 60 °C | 86% | beilstein-journals.org |
Regioselectivity in CuAAC Syntheses of 1,4-Disubstituted Triazoles
A significant advantage of the CuAAC reaction is its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. jocpr.comorganic-chemistry.orgbeilstein-journals.orgmdpi.com This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.orgnih.gov The regioselectivity of the CuAAC is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, leading specifically to the 1,4-disubstituted product. beilstein-journals.org The exclusive formation of the 1,4-isomer has been confirmed through various analytical techniques, including X-ray analysis. mdpi.com This predictable outcome is crucial for the synthesis of well-defined molecular structures, such as 1-p-tolyl-4-substituted-1H-1,2,3-triazoles.
Mechanistic Insights into CuAAC Reactions Involving p-Tolyl Azides
The mechanism of the CuAAC reaction is understood to proceed through a catalytic cycle involving copper(I) acetylide intermediates. nih.govnih.gov The first step is the reaction of the terminal alkyne with the copper(I) catalyst to form a copper acetylide. nih.gov The organic azide, such as p-tolyl azide, then coordinates to the copper center of the acetylide. nih.gov This coordination activates the alkyne and facilitates the subsequent cyclization.
The cycloaddition itself is believed to occur in a stepwise manner. uio.no The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring intermediate. uio.no Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. uio.no
Computational studies using Density Functional Theory (DFT) have provided further insights. Some studies suggest a concerted cycloaddition step, where the C-N bonds are formed in a single transition state. acs.org Other studies, particularly those involving dinuclear copper complexes, propose a stepwise mechanism. uio.no Regardless of the exact nature of the cyclization step, the involvement of the copper acetylide intermediate is key to explaining the high efficiency and regioselectivity of the reaction. nih.govnih.gov
Metal-Free Cycloaddition Strategies
While CuAAC is a powerful tool, the presence of copper can be undesirable in certain biological applications due to its potential toxicity. rsc.org This has driven the development of metal-free strategies for the synthesis of 1,2,3-triazoles. rsc.orgnih.gov
β-Carbonyl Phosphonate-Azide Annulation Approaches
A notable metal-free approach involves the reaction of β-carbonyl phosphonates with azides. researchgate.netnih.gov This methodology allows for the regio- and chemoselective synthesis of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles under mild conditions with good to excellent yields. researchgate.netnih.gov The reaction is typically promoted by a base, such as cesium carbonate, in a solvent like DMSO. nih.gov This method provides a versatile route to functionalized triazoles, avoiding the use of metal catalysts. researchgate.netnih.gov The reaction of β-carbonyl phosphonates and azides can be directed to produce either 1,4- or 1,5-disubstituted triazoles with high selectivity. researchgate.net
Mechanistic Pathways of Metal-Free Cycloadditions (e.g., Ylide Formation)
The mechanism of the β-carbonyl phosphonate-azide annulation is proposed to involve the formation of a cesium-chelated Z-enolate as a key intermediate. nih.gov This enolate acts as an efficient dipolarophile in the [3+2] cycloaddition with the azide. nih.gov This pathway rationalizes the observed chemo- and regioselectivity of the triazole products and explains how the formation of undesired 4-phosphonate byproducts is avoided. researchgate.netnih.gov
Other metal-free cycloadditions often rely on the activation of one of the reactants. For example, enamines, generated in situ from ketones or aldehydes and a secondary amine catalyst, can act as activated dipolarophiles that react with azides. sci-hub.se The proposed mechanism for these organocatalytic Huisgen cycloadditions involves the secondary amine raising the HOMO of the carbonyl compound through the formation of an enamine intermediate, which then readily undergoes cycloaddition with the aryl azide. researchgate.net The catalyst is then eliminated from the resulting triazoline intermediate to yield the aromatic triazole. sci-hub.seresearchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While often associated with the synthesis of 1,5-disubstituted triazoles, specific ruthenium catalysts have been developed to selectively yield 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The catalytic activity of a series of ruthenium complexes lacking cyclopentadienyl (B1206354) ligands has been evaluated for the cycloaddition of terminal alkynes and azides to selectively produce these 1,4-disubstituted isomers. acs.orgresearchgate.net For instance, the complex RuH(η²-BH₄)(CO)(PCy₃)₂ has proven to be an effective catalyst for these reactions. acs.orgresearchgate.net In the presence of this catalyst, primary and secondary azides react with a variety of terminal alkynes to yield the desired 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This regioselectivity is a significant advantage, as it allows for the targeted synthesis of specific triazole derivatives.
In contrast, ruthenium complexes bearing a cyclopentadienyl (Cp) ligand, particularly the pentamethylcyclopentadienyl (Cp*) variant, typically favor the formation of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This highlights the crucial role of the ligand environment around the ruthenium center in dictating the regiochemical outcome of the cycloaddition. The ability to switch between 1,4- and 1,5-regioisomers by selecting the appropriate ruthenium catalyst provides a versatile tool for synthetic chemists.
A study demonstrated the use of a heterogeneous SBA-15-Tz-Ru(II)TPP catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in a one-pot, multicomponent reaction in water. huji.ac.il This approach involved the reaction of an alkyne, sodium azide, and benzyl bromide, where the catalyst promotes the initial cycloaddition to form a 4-substituted-1H-1,2,3-triazole intermediate, which then undergoes in situ N-benzylation to yield the final 1,4-disubstituted product. mdpi.com
Table 1: Comparison of Ruthenium Catalysts in Azide-Alkyne Cycloaddition
| Catalyst | Predominant Regioisomer | Alkyne Substrates | Reference |
|---|---|---|---|
| CpRuCl(PPh₃)₂ | 1,5-disubstituted | Terminal and Internal | nih.govacs.org |
| CpRuCl(COD) | 1,5-disubstituted | Terminal and Internal | organic-chemistry.org |
| RuH(η²-BH₄)(CO)(PCy₃)₂ | 1,4-disubstituted | Terminal | acs.orgresearchgate.net |
The mechanism of the RuAAC reaction is believed to proceed differently depending on the nature of the ruthenium catalyst, which explains the observed differences in regioselectivity.
For catalysts that yield 1,5-disubstituted triazoles , such as those with Cp* ligands, the proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center. nih.govorganic-chemistry.orgacs.org This forms a six-membered ruthenacycle intermediate. nih.govwikipedia.orgorganic-chemistry.org The initial carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgacs.org This is followed by reductive elimination, which is considered the rate-determining step, to release the 1,5-disubstituted triazole product and regenerate the catalyst. nih.govorganic-chemistry.orgacs.org Density Functional Theory (DFT) calculations have provided support for this mechanistic pathway. nih.govacs.org
In contrast, for catalysts that selectively produce 1,4-disubstituted triazoles , a different mechanism involving a ruthenium-acetylide intermediate is proposed. acs.orgresearchgate.net The reaction is thought to proceed via the formation of a Ru-acetylide species, which then undergoes a formal cycloaddition with the azide to form a ruthenium triazolide complex. acs.orgresearchgate.net The final 1,4-disubstituted 1,2,3-triazole product is then generated through metathesis of this triazolide complex with another molecule of the terminal alkyne. acs.org Experimental evidence, such as the reaction of a pre-formed ruthenium acetylide complex with an azide, supports this proposed pathway. acs.org
Regioselective Synthesis of 1,4-Disubstituted Triazoles via RuAAC
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,3-triazoles in a single step from three or more starting materials.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been utilized as a powerful medium and promoter for the three-component synthesis of 1,2,3-triazoles. acs.orgnih.gov A metal-free, three-component reaction of aldehydes, nitroalkanes, and sodium azide in the presence of HFIP provides a regioselective route to 4-aryl-NH-1,2,3-triazoles. acs.org This method allows for the sequential formation of one C-C and two C-N bonds in a one-pot fashion. acs.orgnih.gov The reaction demonstrates good functional group tolerance and provides a practical route for large-scale synthesis. nih.gov While the reaction can proceed with catalytic amounts of HFIP in solvents like DMF or DMSO, using HFIP as the solvent itself can also be effective, although in some cases heating is required. acs.org This strategy has also been extended to the synthesis of 1,5-disubstituted 1,2,3-triazolyl glycoconjugates using sugar azides. acs.orgnih.gov
One-pot cascade reactions are highly efficient for synthesizing 1,2,3-triazoles by combining multiple reaction steps without isolating intermediates. A one-pot, three-step process has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from halides or acyl chlorides, ethynyltrimethylsilane, and an azide. nih.gov This sequence involves a Sonogashira cross-coupling, followed by desilylation of the resulting TMS-protected alkyne, and finally a copper-catalyzed azide-alkyne cycloaddition. nih.gov Microwave assistance can be used to accelerate these transformations. nih.gov
Another example of a cascade process is the synthesis of 1-aryl-1H-1,2,3-triazoles from alkynes, aliphatic azides, and allenic ketones. rsc.org This reaction proceeds through a copper-catalyzed cycloaddition to form a key triazolyl butanoate intermediate, which then undergoes a [3+3] annulation with the allenic ketone. rsc.org Furthermore, copper-catalyzed cascade reactions involving [3+2] azide-alkyne cycloadditions and subsequent intramolecular C-H bond functionalizations provide direct access to fully substituted, annulated 1,2,3-triazoles with excellent chemo- and regioselectivity. beilstein-journals.org
HFIP-Mediated Three-Component Assemblies
Cyclization of Functionalized Intermediates
The synthesis of the 1,2,3-triazole ring can also be achieved through the cyclization of pre-functionalized linear precursors. This approach offers an alternative to cycloaddition reactions.
One such method involves the reaction of β-thiolated enaminones with tosyl azide. nih.gov This reaction proceeds through the formation of an anionic intermediate from the enaminone, which then undergoes a nucleophilic addition to the azide. Subsequent steps lead to a diazo-functionalized intermediate that undergoes intramolecular cyclization to form the fully substituted 1,2,3-triazole. nih.gov
Another strategy employs the reaction of aldehydes, amines, and α-diazo-β-ketosulfones in a one-pot tandem reaction. nih.gov The initial formation of a Schiff base is followed by a 1,3-dipolar cycloaddition to create a triazoline intermediate. This intermediate then undergoes oxidative aromatization to yield the final 1,4,5-trisubstituted 1,2,3-triazole. nih.gov
Furthermore, a metal-free, multi-component reaction between phosphonium (B103445) salts, aldehydes, and sodium azide can produce 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org An organocatalyzed coupling of the aldehyde and the phosphonium salt generates an olefinic phosphonium salt as a key intermediate, which then undergoes a [3+2] cycloaddition with the azide to form the triazole ring. organic-chemistry.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| 1,2,3-triazole |
| 1,4-disubstituted 1,2,3-triazoles |
| 1,5-disubstituted 1,2,3-triazoles |
| 4-aryl-NH-1,2,3-triazoles |
| 4-substituted-1H-1,2,3-triazole |
| Benzyl bromide |
| CpRuCl(COD) |
| CpRuCl(PPh₃)₂ |
| Ethynyltrimethylsilane |
| RuH(η²-BH₄)(CO)(PCy₃)₂ |
| SBA-15-Tz-Ru(II)TPP |
| Sodium azide |
| Tosyl azide |
| α-diazo-β-ketosulfones |
Nitroalkene-Azide Cyclization Pathways
The reaction between nitroalkenes and azides provides a direct route to the formation of 1,2,3-triazole rings. This pathway involves a [3+2] cycloaddition reaction, which can be performed under various conditions, including catalyst-free and metal-catalyzed systems.
A notable example of this methodology is the catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide. scielo.br This approach has been successfully employed for the synthesis of functionalized 1,2,3-triazoles in good yields under mild conditions. scielo.br For instance, the reaction of α-carbethoxy-β-nitrostyrenes with sodium azide has been shown to produce 1,2,3-triazole derivatives. scielo.br Specifically, the synthesis of ethyl 5-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has been achieved through this method, demonstrating the viability of the nitroalkene-azide pathway for preparing p-tolyl substituted triazoles. scielo.br The reaction proceeds smoothly, and the structures of the resulting triazoles can be confirmed by spectroscopic methods like 1H NMR. scielo.br
In some variations, the reaction can be promoted by additives. For instance, p-toluenesulfonic acid (p-TsOH) has been identified as a crucial additive in the 1,3-dipolar cycloaddition of nitroolefins and sodium azide, leading to the rapid synthesis of 4-aryl-NH-1,2,3-triazoles in high yields. organic-chemistry.org Another approach involves a Cerium(III) triflate-catalyzed [3+2] cycloaddition of organic azides with nitroolefins, which selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This method is compatible with a wide range of functional groups on the aryl nitroolefins. organic-chemistry.org
Comparative Analysis of Synthetic Protocols
The synthesis of this compound and its derivatives is not limited to the nitroalkene-azide pathway. The classical Huisgen 1,3-dipolar cycloaddition and its more refined, metal-catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are predominant in the literature. acs.orgmdpi.com A comparative analysis of these methods reveals significant differences in terms of efficiency, selectivity, and functional group compatibility.
| Synthetic Method | General Yields | Regioselectivity | Key Features |
| Nitroalkene-Azide Cyclization | Moderate to Good scielo.br | Can be selective | Direct use of nitroalkenes; can be catalyst-free. scielo.br |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High to Excellent acs.orgmdpi.com | Highly selective for 1,4-disubstituted isomers acs.orgmdpi.com | "Click chemistry" approach; mild conditions; broad scope. acs.orgmdpi.com |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Good to High acs.org | Highly selective for 1,5-disubstituted isomers acs.org | Complements CuAAC for accessing different regioisomers. acs.org |
| Conventional Thermal Cycloaddition | Variable | Often yields mixtures of regioisomers acs.org | Requires elevated temperatures; lacks selectivity. acs.org |
Efficiency and Selectivity Considerations Across Methodologies
The efficiency and selectivity of synthetic protocols are paramount in the preparation of specifically substituted triazoles like this compound.
The nitroalkene-azide cyclization offers a direct route, and catalyst-free versions can be advantageous in terms of cost and avoiding metal contamination. However, yields can be variable, and controlling regioselectivity might require careful optimization of reaction conditions or the use of specific catalysts. For example, cerium-catalyzed reactions favor the 1,5-disubstituted product. organic-chemistry.org
In stark contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its exceptional efficiency and near-perfect regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer. acs.orgmdpi.com This "click chemistry" approach is characterized by high yields, mild reaction conditions, and a broad substrate scope. acs.orgmdpi.com For the synthesis of 1-p-tolyl-4-substituted-1H-1,2,3-triazoles, this method is often the most reliable and efficient.
To access the 1,5-disubstituted regioisomer of this compound, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. acs.org While also efficient, it provides complementary selectivity to the CuAAC reaction. The choice between CuAAC and RuAAC is therefore primarily dictated by the desired substitution pattern on the triazole ring.
Functional Group Compatibility in Various Synthetic Routes
The tolerance of a synthetic method to various functional groups is a critical factor, especially when synthesizing complex molecules or libraries of compounds for screening purposes.
The nitroalkene-azide pathway has demonstrated compatibility with a range of functionalities. For instance, the cerium-catalyzed variant tolerates a wide array of functional groups on the aryl nitroolefins. organic-chemistry.org Similarly, catalyst-free methods have been used to synthesize triazoles with ester functionalities. scielo.br
The CuAAC reaction is celebrated for its remarkable functional group tolerance. It is compatible with a vast array of functional groups, including alcohols, ethers, esters, amides, and even other heterocyclic systems, which can be present on either the azide or the alkyne starting material. acs.org This broad compatibility makes it a highly versatile tool for the synthesis of complex this compound derivatives.
The RuAAC reaction also exhibits good functional group tolerance, allowing for the synthesis of 1,5-disubstituted triazoles bearing various substituents. acs.org
Advanced Structural Elucidation and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For derivatives of 1-p-tolyl-1H-1,2,3-triazole, these studies reveal precise details about bond lengths, bond angles, and the spatial arrangement of substituents, which collectively govern the crystalline packing and macroscopic properties. nih.govnih.gov
Table 1: Selected Dihedral Angles in this compound Derivatives
| Compound | Rings/Groups Measured | Dihedral Angle (°) | Reference |
| 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl ring and Benzene ring (p-tolyl) | 87.9(1) | nih.gov |
| 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl ring and Triazole ring | 55.6(1) | nih.gov |
| 4-amino-3-methyl-5-(p-tolyl)-1,2,4-triazole (related structure) | Triazole ring and Benzene ring (p-tolyl) | 26.59(9) | researchgate.net |
| (1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | p-Tolyl substituted DHPM unit and Triazole unit | Almost perpendicular | nih.gov |
The supramolecular assembly of this compound derivatives in the crystalline state is directed by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and C-H···π contacts, are fundamental in defining the crystal packing.
In the crystal structure of 2-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, intermolecular and solvent-involved hydrogen bonding interactions dictate the formation of 1D lattice structures. nih.gov For other complex derivatives, a variety of interactions are observed. For instance, the crystal packing of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted tetrahydropyrimidines is controlled by strong N-H···O and weaker C-H···O hydrogen bonds. nih.gov Additionally, C-H···N, C-H···π, and N-H···N interactions contribute to the formation of centrosymmetric dimers, which assemble into a larger, stable network. nih.gov Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide quantified the contributions of various contacts, revealing that H···H (55.5%), N···H/H···N (15.4%), C···H/H···C (13.2%), and O···H/H···O (12.9%) are the most significant interactions. nih.gov
Table 2: Examples of Intermolecular Interactions in Crystalline Derivatives
| Compound Derivative Class | Interaction Type | Key Features / Geometry | Reference |
| Tetrahydropyrimidine derivative of a p-tolyl triazole | N-H···O | Forms dimeric motifs, D···A distance of 2.829 Å | nih.gov |
| Tetrahydropyrimidine derivative of a p-tolyl triazole | C-H···π | Involves a tolyl ring, contributes to the formation of centrosymmetric dimers | nih.gov |
| Tetrahydropyrimidine derivative of a p-tolyl triazole | C-H···N | D···A distance of 3.857 Å | nih.gov |
| 5-cyclopropyl-1-(p-tolyl)triazole derivative | O-H···O, C-H···N | Links molecules into infinite ribbons | nih.gov |
| 4-amino-3-methyl-5-(p-tolyl)-1,2,4-triazole (related structure) | C-H···π | Interactions from the tolyl ring to a neighboring triazole or tolyl ring support the 3D network | researchgate.net |
Analysis of Triazole Ring Planarity and Substituent Conformation
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are vital for confirming the structure of newly synthesized compounds and for probing their electronic properties. NMR, UV-Vis, and fluorescence spectroscopy provide complementary information to the solid-state data from X-ray diffraction.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of this compound derivatives in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular framework.
For 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole, the ¹H NMR spectrum shows a characteristic singlet for the triazole proton (C5-H) at δ 8.16-8.19 ppm. biointerfaceresearch.comrsc.org The methyl protons of the p-tolyl group appear as a singlet at approximately δ 2.43-2.46 ppm. biointerfaceresearch.comrsc.org The aromatic protons of the p-tolyl and phenyl rings resonate in the range of δ 7.35-7.94 ppm. biointerfaceresearch.comrsc.org In the ¹³C NMR spectrum, the methyl carbon signal is found at δ 21.1 ppm, while the triazole carbons appear at distinct chemical shifts, with the C5 carbon resonating around δ 120.4 ppm and the C4 carbon further downfield. biointerfaceresearch.com
In more complex derivatives, such as sulfamoylbenzamides, the chemical shifts are influenced by the additional functional groups. For example, in 4-fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, the triazole proton signal appears at δ 8.65 ppm, and the tolyl methyl protons are at δ 2.37 ppm. nih.gov These shifts reflect the different electronic environments within the molecule.
Table 3: Selected ¹H and ¹³C NMR Data for this compound Derivatives (in ppm)
| Compound | Solvent | Key ¹H Signals (δ) | Key ¹³C Signals (δ) | Reference |
| 4-Phenyl-1-(p-tolyl)-1H-1,2,3-triazole | CDCl₃ | 8.16 (s, 1H, CH-triazole), 2.43 (s, 3H, CH₃) | 120.4 (CH-triazole), 21.1 (CH₃) | biointerfaceresearch.comrsc.org |
| 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | DMSO-d₆ | 8.65 (s, 1H, CH-triazole), 2.37 (s, 3H, CH₃) | 121.58 (CH-triazole), 21.01 (CH₃) | nih.gov |
| 1-Methyl-2-(4-p-tolyl-2H-1,2,3-triazol-2-yl)-1H-indole | CDCl₃ | 8.09 (s, 1H, CH-triazole), 2.40 (s, 3H, CH₃-tolyl) | 149.21 (C-triazole), 132.85 (CH-triazole), 21.44 (CH₃-tolyl) | mdpi.com |
| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | - | The starting material for further synthesis, specific shifts not isolated in text | - | researchgate.net |
UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of triazole-containing molecules. The 1,2,3-triazole moiety can act as a component in larger conjugated systems, influencing their absorption and emission characteristics.
Studies on N2-indolyl-1,2,3-triazoles, including the 1-methyl-2-(4-p-tolyl-2H-1,2,3-triazol-2-yl)-1H-indole derivative, show that these compounds can be effective blue light emitters. mdpi.comsemanticscholar.org This specific derivative exhibits a UV absorption maximum (λ_abs) at 331 nm and a fluorescence emission maximum (λ_em) at 420 nm in dichloromethane, resulting in a Stokes shift of 89 nm and a quantum yield of 0.84. mdpi.comsemanticscholar.org The high quantum yield indicates efficient fluorescence.
In another study, quinoline-triazoles, including a p-tolyl derivative, were found to be blue-green emissive in solution. nih.gov Furthermore, triazole-based systems have been designed as fluorescent chemosensors. mdpi.com For example, a 1,4-diaryl-1,2,3-triazole with a phenol (B47542) group was non-fluorescent but exhibited a "turn-on" fluorescence upon binding with fluoride (B91410) ions, demonstrating how the photophysical properties can be modulated by external stimuli. mdpi.com The UV-Vis absorption spectra of cationic cyclometalated iridium(III) complexes containing 1-methyl-4-phenyl-1H-1,2,3-triazole ligands have also been recorded, showing complex absorption bands corresponding to various electronic transitions within the metal complex. acs.org
Table 4: Photophysical Data for Selected Triazole-Containing Systems
| Compound/System | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 1-Methyl-2-(4-p-tolyl-2H-1,2,3-triazol-2-yl)-1H-indole | CH₂Cl₂ | 331 | 420 | 89 | 0.84 | mdpi.comsemanticscholar.org |
| Quinoline-triazole p-tolyl derivative | Solution | - | Blue-green | - | - | nih.gov |
| Phenol-triazole-phenyl (PTP) sensor + Fluoride | Acetonitrile | ~345 | ~430 | ~85 | "Turn-ON" | mdpi.com |
| Iridium(III) complex with 1-methyl-4-phenyl-1H-1,2,3-triazole | Acetonitrile | ~260-450 | - | - | - | acs.org |
Computational and Theoretical Investigations of 1 P Tolyl 1h 1,2,3 Triazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 1-p-tolyl-1H-1,2,3-triazole and related systems.
Electronic Structure and Molecular Geometry Optimization
DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of this compound derivatives. For instance, the geometry of novel 1,2,3-triazole-containing hybrids has been explored using the B3LYP/6-311++G(d,p) level of theory. researchgate.netnih.gov This level of theory is also used to optimize the ground-state geometries of such compounds. tandfonline.com The optimization process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. nih.gov The substituent on the phenyl group can modulate the geometry of these triazole derivatives. nih.gov
The choice of the DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional combined with basis sets like 6-31G** or 6-311G(d,p) is commonly used for geometry optimization and has been shown to provide results that are in good agreement with experimental data. tandfonline.comnih.govmaterialsciencejournal.org For example, the optimized molecular structure of 2-(p-tolyl)-2,3-dihydro-1H-perimidine was determined using the DFT/B3LYP/6-311G(d,p) method. materialsciencejournal.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of molecules. materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. bohrium.com
For various triazole derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. tandfonline.commaterialsciencejournal.orgbohrium.comresearchgate.netresearchgate.net These energies are then used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential, which provide further insights into the molecule's reactivity. materialsciencejournal.org For instance, in a study of (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM), DFT-based quantum chemical calculations were used to identify the most reactive areas for donor-acceptor interactions. researchgate.net
| Parameter | Value |
|---|---|
| E_HOMO | -4.85 eV |
| E_LUMO | -0.60 eV |
| Energy Gap (ΔE) | 4.25 eV |
| Chemical Hardness (η) | 2.12 eV |
| Chemical Softness (S) | 0.47 eV⁻¹ |
| Electrophilicity Index (ω) | 1.75 eV |
Prediction of Reaction Mechanisms and Transition States
DFT calculations are a valuable tool for elucidating reaction mechanisms and identifying transition states. For example, in the 1,3-dipolar cycloaddition reaction to form NH-1,2,3-triazoles, DFT calculations have shown that the reaction proceeds through a single regioisomer with a highly asynchronous bond formation. nih.govacs.org These calculations can also predict the activation energies and reaction energies, providing insight into the factors that control the reaction's course and selectivity. nih.gov
In the context of palladium-catalyzed arylation of N-aryl 1,2,3-triazoles, DFT methods were used to investigate the key steps of the catalytic cycle, providing a rationale for the observed C-5 regioselectivity. sci-hub.se Similarly, the mechanism of thermal cycloaddition of aryl azides with activated alkenes has been studied, identifying the transition states involved in the different regioisomeric channels. researchgate.net
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
DFT is employed to analyze various intramolecular interactions, such as hydrogen bonds and steric effects, which significantly influence the conformation and properties of molecules. In a study of 1,2,3-triazole-containing hybrids, intramolecular hydrogen bonding was identified between a carbon-hydrogen bond and a nitrogen atom of the triazole ring (C-H···N), which caused a twist in the terminal group. nih.gov The presence and nature of such interactions can be confirmed and characterized by analyzing the optimized molecular geometry and electron density distribution.
The study of fluorinated 1,2,3-triazole derivatives revealed the presence of N-H···O hydrogen bonds that connect neighboring molecules. rsc.org Theoretical calculations on 1,2,3-triazole crystals have also been used to investigate the nature and influence of molecular interactions on the properties of the compounds. researchgate.net These studies highlight the importance of both intra- and intermolecular forces in determining the solid-state structure and properties of these materials.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent phenomena such as adsorption processes and conformational changes.
Adsorption Mechanisms on Material Surfaces
MD simulations are particularly useful for investigating the adsorption of this compound derivatives on material surfaces, which is crucial for applications like corrosion inhibition. researchgate.net For instance, MD simulations have been used to understand the adsorption mechanism of (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) on a mild steel surface in an acidic solution. researchgate.net These simulations can reveal the orientation of the inhibitor molecules on the surface and the nature of the interactions between the inhibitor and the surface atoms. researchgate.netsemanticscholar.org
The results from MD simulations often show that the inhibitor molecules adsorb in a nearly parallel orientation to the metal surface, maximizing the contact area and forming a protective layer. semanticscholar.org The interaction energy calculated from these simulations can be correlated with the experimentally observed inhibition efficiency. researchgate.netsemanticscholar.org Furthermore, MD simulations can shed light on how the inhibitor protects the surface by restricting the diffusion of corrosive species. researchgate.net
Investigation of Dynamic Molecular Conformations
The 1,4-disubstituted 1H-1,2,3-triazole ring is a key structural motif that influences the conformational properties of larger molecules. frontiersin.org Studies on "peptidotriazolamers," which are hybrid foldamers containing repeating 1,2,3-triazole units, provide insight into the dynamic behavior of this scaffold. frontiersin.org
Molecular dynamics (MD) simulations based on NMR data have been used to characterize the solution-phase conformations of oligomers containing the triazole core. frontiersin.org These investigations reveal that the oligomers can adopt distinct, compact, and folded secondary structures. The specific conformation is influenced by the stereochemistry of the attached side chains and the surrounding solvent environment. frontiersin.org
Key findings from these simulations include:
Homochiral oligomers , where all stereocenters have the same configuration, tend to fold into regular helical structures in solvents like DMSO. frontiersin.org
Heterochiral oligomers , with alternating stereochemistry, can adopt a twisted "S"-shape. frontiersin.org
The stability of these folded structures can change with the solvent; for example, a helical structure observed in DMSO may collapse in water, particularly if the side chains are hydrophobic. frontiersin.org
These studies underscore the role of the 1,2,3-triazole unit as a rigid linker that can induce specific folding patterns in larger molecular assemblies. frontiersin.org
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
QTAIM and RDG analysis are powerful computational methods used to study and visualize chemical bonds and non-covalent interactions (NCI) within a molecular system. researchgate.netacs.org
QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at this point, such as the electron density and its Laplacian (∇²ρ), characterize the nature and strength of the interaction. mdpi.comscirp.org
RDG analysis is particularly effective for identifying weak non-covalent forces. researchgate.netresearchgate.net It involves plotting the reduced density gradient against the electron density, which reveals regions of hydrogen bonding, van der Waals forces, and steric repulsion. researchgate.net
Characterization of Non-Covalent Interactions (NCI)
Non-covalent interactions are crucial in determining the supramolecular assembly and the interaction of molecules with biological targets. scirp.orgresearchgate.net QTAIM and RDG analyses are used to comprehensively map these interactions in triazole systems. researchgate.netresearchgate.net
The nature of an interaction in QTAIM is often determined by the values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point. scirp.org RDG analysis provides a visual representation of NCI, where different types of interactions are color-coded in graphical plots. researchgate.net
| Interaction Type | Typical QTAIM/RDG Indicators |
|---|---|
| Hydrogen Bonds | Low ρ, positive ∇²ρ, sign(λ₂)ρ < 0 for strong bonds. scirp.org Visually appears as distinct spikes in RDG plots. researchgate.net |
| Van der Waals Forces | Very low ρ, near-zero ∇²ρ, sign(λ₂)ρ ≈ 0. scirp.org Appears as broad, low-density regions in RDG plots. researchgate.net |
| Steric Repulsion | Low ρ, positive ∇²ρ, sign(λ₂)ρ > 0. scirp.org Characterized by large, positive values in RDG plots. researchgate.net |
These analyses have confirmed the presence of various weak interactions in triazole derivatives, such as C-H···N, C-H···O, C-H···π, and π···π stacking interactions, which dictate their crystal packing and molecular recognition properties. researchgate.net
Computational Modeling of Molecular Interactions with Macromolecular Systems
Computer-aided drug design (CADD) techniques, especially molecular docking, are widely used to investigate how 1,2,3-triazole derivatives interact with biological macromolecules like proteins and enzymes. nih.gov These methods predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction, providing crucial insights for designing more potent and selective molecules. nih.govnih.gov The 1,2,3-triazole scaffold is considered a valuable component in medicinal chemistry because it can form diverse non-covalent interactions, including hydrogen bonds and van der Waals forces, with various biological targets. biointerfaceresearch.com
Ligand-Protein Binding Mode Analysis via Molecular Docking
Molecular docking studies have been performed on numerous derivatives of this compound to elucidate their binding modes with various protein targets. These studies are essential for understanding their mechanism of action at a molecular level.
For instance, derivatives have been docked into the active sites of enzymes like sterol 14α-demethylase (CYP51), a key fungal enzyme, and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer therapy. researchgate.netnih.gov The results typically provide a docking score, which is an estimate of the binding affinity, and a detailed map of the interactions between the ligand and the amino acid residues of the protein. researchgate.netnih.gov
A study on thymol-based 1,2,3-triazole hybrids identified 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole as a potent compound against breast cancer cells. nih.gov Molecular docking of this compound into the thymidylate synthase protein revealed promising binding interactions and affinities, which were further supported by DFT calculations. nih.gov Similarly, other studies have shown that 1,2,3-triazole derivatives can effectively bind to the active sites of microbial enzymes, highlighting their potential as antimicrobial agents. researchgate.netacs.org
The table below summarizes findings from various molecular docking studies involving derivatives containing the 1-p-tolyl-1,2,3-triazole scaffold or its isomers.
Coordination Chemistry and Ligand Design Principles
1-p-Tolyl-1H-1,2,3-triazole as a Nitrogen-Donor Ligand
The this compound moiety serves as a fundamental component in the design of nitrogen-donor ligands. The triazole ring possesses three nitrogen atoms with lone pairs of electrons, making them available for coordination with metal ions. uq.edu.au The electronic properties of the triazole ring, characterized by a significant dipole moment and the ability to act as a hydrogen bond acceptor, further enhance its utility as a ligand. uq.edu.auresearchgate.net The presence of the p-tolyl group at the N1 position allows for the fine-tuning of steric and electronic properties of the resulting ligands. researchgate.net
Complexation with Transition Metals
Ligands incorporating the this compound unit have demonstrated the ability to form stable complexes with a variety of transition metals. researchgate.net For instance, 2-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)pyridine has been used to synthesize rhenium(I) tricarbonyl complexes. acs.orgrsc.org These complexes are of interest for their potential applications in areas such as CO2 reduction catalysis. acs.org The nitrogen atoms of the pyridine (B92270) and triazole rings act as a bidentate chelating system, binding to the metal center.
Similarly, palladium(II) complexes have been successfully synthesized using 2-pyridyl-1,2,3-triazole ligands functionalized with a p-tolyl group. researchgate.net The resulting complexes exhibit a square planar geometry with the two ligand molecules coordinating to the palladium center in a bis-bidentate fashion. The stability of these complexes highlights the effective coordinating ability of the pyridyl-triazole scaffold. researchgate.net Furthermore, iridium(III) and rhodium(III) complexes containing pyrazolyl-1,2,3-triazolyl ligands with p-tolyl substituents have been synthesized and characterized, demonstrating the versatility of this ligand class in organometallic chemistry. researchgate.net
Chelation Properties and Multidentate Ligand Architectures
The this compound unit is a valuable building block for constructing multidentate ligands capable of forming stable chelate rings with metal ions. uq.edu.auresearchgate.netcsic.es The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition, provides a highly efficient and modular route to synthesize these complex ligand architectures. researchgate.netcsic.es This synthetic strategy allows for the facile introduction of the this compound moiety into larger molecular frameworks.
The chelation is typically achieved by incorporating the triazole ring into a larger structure that contains additional donor atoms, such as in 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP). acs.org In this case, the two triazole nitrogens and the pyridine nitrogen form a terdentate NNN-donor set that can strongly bind to a metal center. The resulting complexes often exhibit high thermodynamic stability. The design of such multidentate ligands is crucial for applications requiring selective metal ion recognition. researchgate.netcsic.es
Design and Synthesis of Polytriazole Ligands
The development of polytriazole ligands, which contain multiple triazole units, has been a significant area of research. These ligands are of interest due to their ability to form robust complexes with a wide range of metal ions and their potential applications in catalysis, materials science, and separation chemistry. researchgate.netcsic.es
Bis(1,2,3-triazolyl)pyridine and Bis(1,2,3-triazolyl)methane Scaffolds
Two of the most widely studied polytriazole ligand scaffolds are based on bis(1,2,3-triazolyl)pyridine and bis(1,2,3-triazolyl)methane. researchgate.netcsic.es The bis(1,2,3-triazolyl)pyridine framework, as exemplified by 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP), provides a pre-organized platform for metal ion coordination. acs.orgpolimi.it The synthesis of these ligands is often achieved through the "click" reaction between a di-alkyne precursor and an appropriate azide (B81097), such as p-tolyl azide. rsc.org
The bis(1,2,3-triazol-1-yl)methane scaffold offers a more flexible ligand backbone. csic.esnih.gov The synthesis of these ligands also relies heavily on the copper-catalyzed azide-alkyne cycloaddition. csic.es Functionalization of the methylene (B1212753) bridge or the C5 position of the triazole rings can be achieved to modulate the ligand's properties. csic.esnih.gov For example, reaction with organolithium reagents followed by quenching with electrophiles allows for the introduction of various functional groups. csic.es
Applications in Selective Metal Ion Coordination (e.g., Lanthanide/Actinide Separation)
A significant application of polytriazole ligands is in the selective separation of metal ions, particularly the challenging separation of lanthanides and actinides. researchgate.netnih.gov This is a critical step in the management of nuclear waste. Ligands such as BTTP have been investigated for their ability to selectively complex with trivalent actinides over lanthanides. acs.orgpolimi.it
The selectivity arises from the subtle differences in the electronic structure and ionic radii of the f-block elements. The "softer" nitrogen donor atoms of the triazole ligands tend to have a greater affinity for the slightly more covalent actinide ions compared to the more "hard" lanthanide ions. barc.gov.in Studies have shown that BTTP can form 1:3 complexes with both Curium(III) and Europium(III), with a higher stability constant for the Curium(III) complex, indicating a preference for the actinide. acs.org However, the extraction efficiency of these ligands can be influenced by factors such as the solvent system and the acidity of the aqueous phase. polimi.it
Table 1: Stability Constants of Metal Complexes with BTTP
| Metal Ion | Complex Stoichiometry (M:L) | log β |
| Cm(III) | 1:3 | 14.0 |
| Eu(III) | 1:3 | 10.3 |
| Data from a study on the complexation of Cm(III) and Eu(III) with BTTP in acetonitrile. acs.org |
Influence of Triazole Moiety in Fluorescent Indicators for Metal Ions (Coordination Aspects)
The 1,2,3-triazole moiety also plays a crucial role in the design of fluorescent indicators for metal ions. nih.gov In these systems, the triazole can act as both a coordinating ligand and a linker connecting a fluorophore to the metal binding site. nih.gov The coordination of a metal ion to the triazole-containing ligand can modulate the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.
For example, a fluorescent indicator for zinc(II) has been developed that incorporates a 1,2,3-triazole into a tetradentate ligand scaffold attached to an anthracene (B1667546) fluorophore. nih.gov The binding of Zn(II) to the ligand, which includes coordination to the triazole nitrogen, perturbs the electronic structure of the system, resulting in a detectable change in fluorescence. The selectivity of these sensors can be tuned by modifying the structure of the ligand and the nature of the donor atoms. nih.gov
The nitrogen atoms within the 1,2,3-triazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net The triazole ring can coordinate to metal ions, and the p-tolyl group can influence the steric and electronic properties of the resulting metal complexes.
A key example of its application in ligand design is the synthesis of 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP). acs.org This chelating N-donor ligand has been investigated for its ability to selectively separate lanthanides(III) and actinides(III). acs.org The solid-state structures of [Ln(BTTP)3(OTf)3] (where Ln = Eu, Sm) have been established, demonstrating the coordinating ability of the triazole nitrogen atoms. acs.org Time-resolved laser fluorescence spectroscopy studies have shown that BTTP forms 1:2 and 1:3 complexes with Cm(III) and 1:1 and 1:3 complexes with Eu(III) in acetonitrile. acs.org The high stability constant for the 1:3 complex with Cm(III) (log β3 = 14.0) highlights the potential of this ligand in nuclear waste reprocessing. acs.org
Novel Triazole-4,5-dithiolates as Ligands for Metal Complexes
A significant development in the use of triazoles in coordination chemistry is the synthesis of 1H-1,2,3-triazole-4,5-dithiolates (tazdt). mdpi.comrsc.org These ligands feature a dithiolene unit attached to the triazole ring, providing multiple coordination sites. The synthesis of these ligands can be achieved through a copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC). mdpi.com
These triazole-4,5-dithiolate ligands have been used to form complexes with various transition metals, including Ni(II), Pd(II), Pt(II), and Co(III). mdpi.com The coordination occurs through the dithiolate unit, and the electronic properties of the resulting complexes can be tuned by varying the metal center and the substituent on the triazole nitrogen. mdpi.com The resemblance of the electronic properties of tazdt complexes to those of benzene-1,2-dithiolate (bdt) complexes suggests that the influence of the electron-withdrawing triazole moiety is somewhat restricted. rsc.org
| Ligand | Metal Ion(s) | Resulting Complex Type(s) |
| 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP) | Eu(III), Sm(III), Cm(III) | [Ln(BTTP)3(OTf)3], M(III) 1:1, 1:2, and 1:3 complexes |
| 1H-1,2,3-triazole-4,5-dithiolate (tazdt) | Ni(II), Pd(II), Pt(II), Co(III) | [(dppe)M(tazdt)], [(PPh3)2Pt(tazdt)], [(η5-C5H5)Co(tazdt)] |
Reactivity Studies and Transformation Mechanisms of 1 P Tolyl 1h 1,2,3 Triazole
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring
The 1,2,3-triazole ring in 1-p-tolyl-1H-1,2,3-triazole, while aromatic, exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents. The substitution at the C4 and C5 positions of the triazole ring is influenced by the electronic nature of the N1-p-tolyl substituent and the inherent properties of the triazole nucleus.
Direct electrophilic substitution on the triazole ring of 1-aryl-1H-1,2,3-triazoles is challenging due to the electron-withdrawing nature of the heterocycle. However, metal-catalyzed C-H activation provides a powerful tool for the arylation of the C5 position. For instance, the direct Pd-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles has been demonstrated as a highly efficient method for the synthesis of multisubstituted 1,2,3-triazoles. nih.gov This transformation proceeds via an electrophilic mechanism. nih.gov While a specific example for this compound is not detailed, the general method is applicable to N-aryl substituted triazoles.
Nucleophilic substitution reactions on the triazole ring are also possible, typically involving the displacement of a leaving group. The hydrogen atoms on the triazole ring of 1-(p-tolyl)-1H-1,2,3-triazole derivatives can be replaced by other substituents through nucleophilic substitution reactions. The convenient preparation of certain 1,2,3-triazoles involves an initial nucleophilic substitution reaction of α-tosyloxy ketones or α-halo ketones with sodium azide (B81097) to generate an in-situ α-azido ketone, which then undergoes cycloaddition. chapman.edu
Oxidation and Reduction Pathways of the Triazole Nucleus
The 1,2,3-triazole nucleus is generally stable towards oxidation and reduction under many conditions. nih.gov However, specific reagents and conditions can effect transformations of the triazole ring itself or its substituents.
Information directly detailing the oxidation and reduction of the this compound nucleus is limited in the provided search results. Much of the literature focuses on the synthesis of triazole-containing compounds rather than the transformation of the pre-formed triazole ring. For instance, the discovery of 1-aryl-1H-naphtho[2,3-d] mdpi.comresearchgate.nettriazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) involves a complex fused triazole system, but does not describe the oxidation of a simple this compound. nih.gov
Ring-Opening Reactions and Subsequent Transformations (e.g., Dienimine Formation)
The 1,2,3-triazole ring can undergo ring-opening reactions under thermal or photochemical conditions, often leading to highly reactive intermediates that can be trapped or undergo subsequent rearrangements and cyclizations.
Metal-free, two-step synthetic approaches have been developed for obtaining indole (B1671886) derivatives from aryl triazole-containing compounds. mdpi.com In the initial step, a Dimroth equilibrium, followed by nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition, results in the formation of N-aryl ethene-1,1-diamines. mdpi.com These intermediates can then be cyclized to the target 1H-indoles. mdpi.com This type of ring-opening is known to occur at high temperatures under flash vacuum pyrolysis conditions (400–800 °C), forming carbene species. mdpi.com While not specific to the p-tolyl derivative, this is a general reaction for 1-aryl-1,2,3-triazoles.
Photolysis of 1-aryl-1,2,3-triazoles can also induce ring-opening and rearrangement. For example, the photolysis of 1-phenyltriazoles with an electron-withdrawing group at the C-5 position leads to a mixture of indoles through a proposed mechanism involving a carbene intermediate that rearranges via a 1H-azirine. rsc.org This indicates that the triazole ring can be opened to form reactive intermediates that then cyclize in a different manner.
The formation of ketenimine intermediates has been observed from the reaction of N-sulfonylthioimidates under basic conditions, which then react with vinyl or aryl azides to form 5-amino-1-vinyl/aryl-1,2,3-triazoles. researchgate.net This demonstrates a pathway to functionalized triazoles via a reactive intermediate, although it is a synthetic route to the triazole ring rather than a ring-opening of a pre-formed this compound.
Cyclization and Annulation Reactions Forming Fused Heterocycles (e.g., Triazole-Fused Pyrazines/Pyridazines)
This compound derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. These reactions often involve the functionalization of the triazole or the p-tolyl ring, followed by an intramolecular cyclization.
A facile and efficient one-pot, three-step approach has been developed for the synthesis of substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones starting from ethyl 3-cyano-1-(p-tolyl)-4-((triphenylphosphoranylidene)amino)-1H-pyrazole-5-carboxylate. arkat-usa.org This method involves a tandem aza-Wittig reaction with arylisocyanates followed by intermolecular nucleophilic reaction with phenols or alcohols. arkat-usa.org
Furthermore, new series of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines containing the 1,2,3-triazole moiety have been synthesized from sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate. researchgate.net
The synthesis of triazolo-fused pyridazines has also been reported. For instance, spiro[cycloalkane]pyridazinones can be converted to their thioxo derivatives, which upon reaction with hydrazine (B178648) and subsequent diazotization, can lead to triazolo-fused pyridazines. mdpi.com One specific example is the formation of 1-hydrazono-4-(p-tolyl)-2,3-diazaspiro[5.5]undec-3-ene, a precursor for such fused systems. mdpi.com
The following table summarizes representative examples of cyclization and annulation reactions involving derivatives of this compound.
Table 1: Cyclization and Annulation Reactions of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-cyano-1-(p-tolyl)-4-((triphenylphosphoranylidene)amino)-1H-pyrazole-5-carboxylate | 1. Arylisocyanates, 2. Phenols/alcohols, K2CO3/R2ONa, THF, rt | 6-Aryl-7-oxo-5-aryoxy/alkoxy-1-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile | Satisfactory to good | arkat-usa.org |
| Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Heterocyclic amines and their diazonium salts | Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines | Not specified | researchgate.net |
| Spiro[cycloalkane]pyridazinethiones (derived from p-tolyl precursors) | Hydrazine, then diazotization | Spiro[ mdpi.comarkat-usa.orgtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] derivatives | Not specified | mdpi.com |
Advanced Functionalization and Derivatization Strategies
Integration into Hybrid Molecular Scaffolds
The 1-p-tolyl-1H-1,2,3-triazole moiety is frequently used as a building block or a linker to create hybrid molecules with enhanced biological activities or material properties. mdpi.comsemanticscholar.orgnih.gov The triazole ring's stability, ability to form hydrogen bonds, and its role as a bioisostere for amide bonds make it an attractive component in molecular hybridization strategies. mdpi.commdpi.com
Coumarins are a class of naturally occurring benzopyrone compounds known for their wide range of biological activities. nih.gov Hybrid molecules that conjugate a 1,2,3-triazole with a coumarin (B35378) scaffold have been extensively explored for their potential as anticancer, antibacterial, and enzyme inhibitory agents. mdpi.comnih.govrsc.org The 1,2,3-triazole often acts as a linker, connecting the coumarin core to another pharmacophore. mdpi.com
The synthesis of these hybrids typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." mdpi.commdpi.com For example, a coumarin derivative bearing an azide (B81097) group can be reacted with a terminal alkyne attached to a p-tolyl group, or vice versa, to yield the desired 1,4-disubstituted triazole-coumarin hybrid. mdpi.com The regioselectivity of the CuAAC reaction ensures the specific formation of the 1,4-isomer. mdpi.com The nature and position of substituents on both the coumarin and triazole rings can significantly influence the biological activity of the resulting hybrid molecule. mdpi.comnih.gov
Table 2: Examples of Bioactive Triazole-Coumarin Hybrids
| Hybrid Structure Type | Linker | Target Application | Reference |
| Coumarin-triazole-dithiocarbamate | 1,2,3-Triazole | LSD1 inhibitors | rsc.org |
| 3-Triazolylmethoxycarbonyl-coumarins | 1,2,3-Triazole | Anticancer agents | mdpi.com |
| Coumarin-triazole-glycoside | 1,2,3-Triazole | Anticancer agents | mdpi.com |
Benzothiadiazole derivatives are known for their unique photophysical properties and are often used in the development of fluorescent materials and sensors. mdpi.com Conjugating a this compound with a benzothiadiazole unit can lead to novel materials with interesting electronic and optical characteristics. mdpi.com
The synthesis of these conjugates can be achieved through various organic reactions. One approach involves a multi-step sequence starting with the appropriate benzothiadiazole and triazole precursors. For instance, a benzothiadiazole derivative can be functionalized with a group that can participate in a cycloaddition reaction with an azide or alkyne partner to form the triazole ring, thereby linking the two heterocyclic systems. mdpi.com The resulting triazole-benzothiadiazole conjugates often exhibit extended π-conjugation, which can influence their absorption and emission properties. mdpi.com
The combination of 1,2,3-triazole with other nitrogen-containing heterocycles like pyrazole (B372694) or with a urea (B33335) functionality has led to the development of potent bioactive molecules. mdpi.combeilstein-journals.orgnih.gov
Triazole-Pyrazole Hybrids: Pyrazole derivatives are another important class of heterocycles with diverse pharmacological properties. researchgate.net The synthesis of triazole-pyrazole hybrids often utilizes the CuAAC reaction, where a pyrazole moiety functionalized with an azide or an alkyne is coupled with a complementary triazole precursor. beilstein-journals.orgnih.gov This modular approach allows for the creation of a library of hybrid compounds with varying substituents on both the pyrazole and triazole rings. beilstein-journals.org Some of these hybrids have shown promising antimicrobial and anticancer activities. researchgate.neturan.ua
Triazole-Urea Hybrids: The urea functional group is a key pharmacophore in many approved drugs due to its ability to form strong hydrogen bonds with biological targets. mdpi.com Incorporating a urea moiety into a 1,2,3-triazole scaffold can lead to compounds with enhanced biological activity and selectivity. mdpi.comnih.gov The synthesis of these hybrids typically involves the reaction of an amino-functionalized triazole with an isocyanate or by coupling a triazole carboxylic acid with an amine to form an amide bond, followed by further transformations to introduce the urea group. mdpi.com These hybrid systems have been investigated as potential anticancer agents. mdpi.comnih.gov
Functionalization of Indazole Cores with Triazole Units
The strategic fusion of indazole and 1,2,3-triazole scaffolds into single molecular entities represents a significant area of interest in medicinal and materials chemistry. This approach aims to create hybrid compounds that may exhibit enhanced or novel biological activities and material properties by combining the key structural features of both heterocyclic systems. A primary and highly efficient method for achieving this molecular hybridization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.orgrsc.org
This strategy facilitates the covalent linking of an indazole core with a triazole unit, which can be further substituted with various functional groups, such as a p-tolyl group. The reaction involves the 1,3-dipolar cycloaddition between an azide-functionalized indazole and a terminal alkyne. mdpi.comnih.gov
Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The functionalization of an indazole core with a this compound unit is typically achieved through a multi-step process culminating in a CuAAC reaction. The general methodology involves the preparation of two key synthons: an azide-bearing indazole and a suitable terminal alkyne.
Preparation of the Indazole-Azide Precursor : A common route begins with the alkylation of a nitroindazole derivative, such as 5-nitroindazole, using 1,2-dibromoethane. mdpi.comresearchgate.net This reaction yields an N-(2-bromoethyl)nitroindazole, which serves as a stable intermediate. mdpi.com Subsequent treatment of this bromo-derivative with sodium azide in a solvent like dimethylformamide (DMF) efficiently converts the alkyl bromide into the corresponding azide, yielding the crucial indazole-azide synthon (e.g., 1-(2-azidoethyl)-5-nitro-1H-indazole). mdpi.com
The Cycloaddition Reaction : The core reaction involves the coupling of the indazole-azide with a terminal alkyne. To introduce the p-tolyl moiety, p-tolylacetylene (1-ethynyl-4-methylbenzene) is used as the alkyne component. The cycloaddition is catalyzed by a copper(I) source, which is often generated in situ from the reduction of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) by a reducing agent like sodium ascorbate. researchgate.net The reaction proceeds with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov This results in the formation of a hybrid molecule where the indazole unit is linked via an ethyl bridge to the N-1 position of the newly formed 1,2,3-triazole ring, and the p-tolyl group is attached at the C-4 position.
The reaction is typically performed at room temperature in a solvent mixture, such as tert-butanol/water or DMF/water, and leads to the desired indazole-triazole hybrids in good to excellent yields. mdpi.comresearchgate.net
Research Findings
Detailed studies have demonstrated the versatility of this synthetic strategy for creating a library of functionalized indazole-triazole hybrids. By varying the terminal alkyne, a range of substituents can be introduced onto the triazole ring. The table below summarizes findings from the synthesis of N-substituted triazolonitroindazoles via the CuAAC approach, showcasing the efficiency of the methodology.
| Indazole Precursor | Alkyne Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynylbenzene (Phenylacetylene) | 1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 81 | mdpi.com |
| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynyl-4-methylbenzene (p-Tolylacetylene) | 1-(2-(4-(p-Tolyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 85 | mdpi.com |
| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynyl-4-methoxybenzene | 1-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 83 | mdpi.com |
| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynyl-4-nitrobenzene | 1-(2-(4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 78 | mdpi.com |
Structure Molecular Interaction Relationship Smir Studies
Influence of Substituent Effects on Electronic and Steric Properties
Research on substituted 1,2,3-triazoles demonstrates that the electronic properties of substituents have a profound impact on the triazole ring's bond lengths. In N-1 substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov When an electron-withdrawing group is attached at the C-4 position, it can cause a slight shortening of the N(2)–N(3) bond. nih.gov Conversely, when substituents with differing electronic properties are present, such as an electron-donating group and an electron-withdrawing group, the N–N bond closer to the withdrawing group shortens, while the one nearer the donor group elongates. nih.gov
The influence of substituents on electronic properties like ionization potential (IP) and electron affinity (EA) has been systematically studied in complex triazole derivatives. For instance, in a series of 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles, modifying the substituent on the 1-phenyl ring led to predictable changes in electronic properties. Attaching electron-donating methyl groups resulted in a lower ionization potential, while adding more electron-deficient groups, such as a trifluoromethyl group, increased the IP. acs.orgktu.edu A similar trend was observed for electron affinity, which increased as the substituent became more electron-deficient. acs.orgktu.edu
Steric factors also play a crucial role, particularly in directing synthetic pathways. In the synthesis of 2-substituted 1,2,3-triazoles, substitution is favored at the N-2 position due to both steric and electronic effects. The N-1 and N-3 positions can be sterically hindered by bulky aryl substituents on the triazole ring, making the N-2 position more accessible. mdpi.com Furthermore, the nucleophilicity of the N-3 position can be diminished by an adjacent electron-withdrawing group, further favoring N-2 substitution. mdpi.com In another example involving bis(1,2,3-triazol-1-yl)methane derivatives, the use of sterically demanding aldehydes in reactions can dictate the site of functionalization on the molecule. csic.es
The table below summarizes the electronic properties of several 1H-1,2,3-triazole derivatives, illustrating the impact of varying substituents.
| Compound ID | Substituent at 1-phenyl position | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Source |
| 5a | (3-methyl)-phenyl | 5.98 | 3.09 | acs.org |
| 5b | 4-fluorophenyl | 6.07 | 3.20 | acs.org |
| 5c | quinolinyl | 6.08 | 3.22 | acs.org |
| 5d | (3-trifluoromethyl)-phenyl | 6.22 | 3.35 | acs.org |
Note: These compounds are complex derivatives with a 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole core. The substituent listed is attached to the N-1 position of the triazole ring.
Modulation of Molecular Recognition through Structural Modifications
The ability of 1-p-tolyl-1H-1,2,3-triazole to participate in molecular recognition events is governed by its structural features, which can be fine-tuned through chemical modifications. The triazole ring is not merely a passive linker; its unique properties, including hydrogen bonding capability, dipole moment, and the ability to engage in π-π stacking, make it an active participant in intermolecular interactions. mdpi.comsci-hub.se
Structural modifications can enhance the binding affinity and selectivity of triazole-based compounds for specific biological targets. For example, in the design of enzyme inhibitors, the 1,2,3-triazole ring is envisioned as a scaffold that can interact effectively with the target's binding pocket through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com A study on triclosan-linked-1,2,3-triazole derivatives, including a 1-(p-tolyl) analog, employed molecular docking to investigate binding interactions with the enoyl-acyl carrier protein reductase (ENR) enzyme. arkat-usa.org The results showed promising binding interactions, highlighting how the triazole scaffold facilitates molecular recognition. arkat-usa.org
In another study, bis(1,2,3-triazol-1-yl)methane derivatives featuring a p-tolyl group were synthesized. csic.es X-ray diffraction studies revealed that the two triazole rings orient themselves in a quasi-anti-parallel fashion, a conformation adopted to minimize intramolecular steric repulsion. csic.es This controlled spatial arrangement is a key aspect of pre-organizing a ligand for specific molecular recognition with a metal center or other binding partners. The presence of a stereocenter in these molecules resulted in the non-equivalence of the two triazole rings, further influencing their interaction and recognition properties. csic.es
The following table presents characterization data for selected this compound derivatives designed for specific molecular interactions.
| Compound | Full Compound Name | Melting Point (°C) | Analytical Data Highlights | Source |
| 5e | 4-((5-Chloro-2-(2,4-dichlorophenoxy)phenoxy)methyl)-1-(p-tolyl)-1H-1,2,3-triazole | 197 | ¹H NMR: δ 8.58 (s, 1H, triazole-H), 7.74 – 7.65 (m, 10H), 5.28 (s, 2H), 2.38 (s, 3H). | arkat-usa.org |
| 8d | 2-(((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one | 138–140 | ¹H NMR (DMSO-d₆): δ 8.68 (s, 1H, triazole CH), 7.70 (d, J = 6.0 Hz, 2H, Ar–H p-CH₃–C₆H₄). | nih.govrsc.org |
| 8h | 2-(((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | 143–145 | ¹H NMR (CDCl₃): δ 7.92 (s, 1H, triazole CH), 7.46 (d, J = 6.8 Hz, 2H, p-CH₃ C₆H₄). | nih.govrsc.org |
| 2v | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)urea | N/A | Purified by flash silica (B1680970) gel column chromatography. | mdpi.com |
Rational Design Principles for Modulating Intermolecular Interactions through Structural Modifications
The rational design of molecules based on the this compound scaffold leverages key principles to control and direct intermolecular interactions. These principles primarily involve the strategic manipulation of substituent electronic and steric effects, as well as the modulation of linker flexibility.
Substituent Electronic and Steric Effects: The electronic nature of substituents is a powerful tool for tuning interactions. As established, electron-withdrawing groups can enhance the electron-accepting character of the triazole ring, potentially strengthening interactions with electron-rich partners. acs.org Conversely, electron-donating groups can increase the electron density of the aromatic systems. In a study on the selective synthesis of azoloyl NH-1,2,3-triazoles versus azolyl diazoketones from precursors including a 1-(p-tolyl)-1H-1,2,3-triazole moiety, the electronic properties of the reacting sulfonyl azide (B81097) were critical. acs.org Azides with electron-donating groups favored the formation of the NH-triazole, while those with strong electron-acceptor groups led to the diazoketone, demonstrating a clear principle of electronic control over reactivity and product structure. acs.org
Steric hindrance is another critical design element. Bulky substituents can be used to enforce specific conformations or to create well-defined cavities for molecular recognition. Research on bis(triazol-1-yl)methane ligands showed that the triazole rings adopt an anti-parallel orientation to minimize steric clash, a predictable conformational preference that can be exploited in ligand design for coordination chemistry. csic.es
These design principles—tuning electronics, managing sterics, and adjusting linker flexibility—allow for the rational development of this compound derivatives with tailored properties for applications ranging from materials science to medicinal chemistry. acs.orgcsic.esacs.org
Applications in Advanced Materials Science and Engineering
Role as Corrosion Inhibitors for Metal Surfaces
Derivatives of 1-p-tolyl-1H-1,2,3-triazole have been identified as effective corrosion inhibitors, particularly for protecting metals and alloys in aggressive acidic environments. nih.gov Organic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons from aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. nih.gov The triazole ring, with its multiple nitrogen atoms and π-electron system, makes compounds like this compound and its derivatives potent candidates for this application. rsc.org
A notable example is (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM), a derivative that has shown significant promise in protecting mild steel against corrosion in 1 M hydrochloric acid (HCl) solution. researchgate.netnih.gov Research has demonstrated that TTM can achieve a high inhibition efficiency, effectively reducing the rate of corrosion. researchgate.netnih.gov Studies on similar triazole derivatives have shown inhibition efficiencies reaching up to 95% at concentrations of 1.0 × 10⁻³ M. rsc.org The effectiveness of these inhibitors is attributed to their ability to form a protective barrier on the metal, isolating it from the corrosive medium. atamanchemicals.com Potentiodynamic polarization experiments have classified TTM as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. researchgate.net
| Inhibitor Compound | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | 1.0 × 10⁻³ | 1 M HCl | 81 | nih.govrsc.org |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 × 10⁻³ | 1 M HCl | 95.3 | rsc.org |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 × 10⁻³ | 1 M HCl | 95.0 | rsc.org |
The protective action of this compound derivatives is fundamentally based on their adsorption onto the metal surface. multichemexports.com This process involves the interaction of the inhibitor molecules with the metal, forming a film that blocks active corrosion sites. bohrium.com The adsorption mechanism can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). rsc.org
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is often positively charged, and the inhibitor can be protonated, facilitating this type of adsorption. semanticscholar.org Van der Waals forces also contribute to physical adsorption. researchgate.net
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. nih.gov The nitrogen atoms in the triazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic tolyl group are key contributors to this process. rsc.orgsemanticscholar.org
The adsorption of (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) on mild steel has been found to follow the Langmuir adsorption isotherm model. researchgate.netbohrium.com This model suggests the formation of a monolayer of inhibitor molecules on the metal surface. bohrium.com The negative values of the standard free energy of adsorption (ΔG°ads) calculated from these studies indicate that the adsorption process is spontaneous and involves a combination of both physisorption and chemisorption. bohrium.comsemanticscholar.org
The adsorption of this compound derivatives leads to the formation of a stable, ordered protective layer at the metal-solution interface. researchgate.net This film acts as a physical barrier, preventing corrosive species such as chloride ions (Cl⁻) and hydronium ions (H₃O⁺) from reaching the metal surface and initiating corrosion reactions. researchgate.netmultichemexports.com
The generation of this protective film has been confirmed through various surface analysis techniques. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) spectroscopy have provided visual and compositional evidence of the adsorbed inhibitor layer on the metal surface. researchgate.net Furthermore, an increase in the contact angle of a water droplet on the metal surface after treatment with the inhibitor, from 80° to 102° in the case of TTM, confirms the formation of a hydrophobic film that repels water and corrosive agents. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy has also been used to identify the presence of the inhibitor molecules on the metal surface after corrosion experiments, confirming their role in the protective layer. researchgate.net Molecular dynamics simulations further support this by showing that the inhibitor molecules tend to adsorb in a nearly parallel orientation to the metal surface, maximizing surface coverage and constraining the diffusion of corrosive ions. researchgate.netsemanticscholar.org
Adsorption Mechanisms on Metallic Substrates
Application in Photostabilization Systems
The inherent chemical stability of the 1,2,3-triazole ring makes it a valuable component in materials requiring photostability. mdpi.com The triazole heterocycle is known for its resistance to hydrolysis under both acidic and basic conditions, as well as its stability against oxidative and reductive degradation. researchgate.net Tolyltriazole (B104456), a related compound, exhibits outstanding thermal and oxidative stability and is also resistant to degradation by ultraviolet (UV) light. atamanchemicals.com This property is crucial for applications where materials are exposed to sunlight or other sources of UV radiation, which can otherwise lead to photodegradation, causing discoloration, loss of mechanical properties, and reduced service life. The stability of the triazole ring can be attributed to its high degree of aromatic stabilization. researchgate.net This makes this compound and its derivatives potential candidates for use as photostabilizers in various systems, protecting them from the damaging effects of light.
Utilization in Polymeric Materials and Coatings
The versatility and stability of the 1,2,3-triazole scaffold have led to its incorporation into polymeric materials and functional coatings. mdpi.comrsc.org The use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and reliable method for synthesizing 1,2,3-triazole-containing polymers and for functionalizing surfaces. mdpi.comrsc.org
1,2,3-triazole-rich molecules are increasingly important in polymer and material science due to their desirable properties. rsc.org They can be used to develop high-performance organic coatings with enhanced characteristics, such as anti-corrosion and anti-microbial properties. rsc.org For instance, polymers containing 1,4-disubstituted-1,2,3-triazole units have been used as precursors for anti-corrosion coatings on high-strength aluminum alloys. mdpi.com The incorporation of the triazole unit can improve the adhesion of the coating to the metal substrate and enhance its barrier properties. Research has also explored the synthesis of biodegradable polymeric materials incorporating a derivative of this compound, highlighting its potential in creating more environmentally friendly materials. uclm.es
Supramolecular Chemistry and Non Covalent Interactions
Directed Self-Assembly and Supramolecular Architectures
The predictable and robust nature of the 1,2,3-triazole moiety makes it an exceptional building block for directed self-assembly, a process where molecules spontaneously organize into well-defined, stable superstructures. researchgate.net This capability stems from the various non-covalent interactions the triazole ring can engage in, allowing for the programmed construction of complex architectures. rsc.org
In the solid state, derivatives of 1-p-tolyl-1H-1,2,3-triazole participate in forming intricate supramolecular networks. For instance, studies on nimesulide-triazole derivatives, including one with a 4-p-tolyl-1H-1,2,3-triazol-1-yl group, reveal the formation of two- and three-dimensional architectures. rsc.org These structures are held together by a combination of hydrogen bonds and C–H⋯π interactions. rsc.org Similarly, other triazole-containing compounds have been shown to assemble into infinite ribbons and layered structures through a network of weak intermolecular forces. nih.govbas.bg The introduction of specific functional groups can further guide this assembly; lanthanide ions, for example, have been used to direct the self-assembly of 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands into highly organized and luminescent molecular bundles. researchgate.net This demonstrates the triazole unit's capacity to act as a versatile linker and organizational hub in the creation of functional supramolecular materials.
Role of C-H...π, C-H...O, and C-H...N Interactions in Crystal Packing
C-H...N Interactions: These interactions are commonly observed, where a hydrogen atom bonded to a carbon atom forms a hydrogen bond with one of the electron-rich nitrogen atoms of the triazole ring. In the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, molecules are linked by C-H...N interactions into infinite ribbons. nih.gov Similarly, in quinoline-triazoles bearing a p-tolyl group, C-H...N hydrogen bonds form between neighboring triazole rings, influencing the molecular packing. nih.govmdpi.com
C-H...O Interactions: When oxygen atoms are present in the molecular structure, such as in amide or sulfonyl groups, C-H...O interactions become significant contributors to the crystal's stability. In one triazole derivative, these interactions interconnect molecular ribbons into more complex layers. nih.gov In another case, the crystal packing is stabilized by a combination of strong N-H...O bonds and weaker C-H...O hydrogen bonds, which form dimeric motifs. dovepress.comnih.gov
The following table summarizes representative non-covalent interactions found in the crystal structures of compounds containing a p-tolyl-triazole moiety, illustrating their geometric parameters.
| Interaction Type | Donor-H...Acceptor | Distance (Å) | Angle (°) | Compound Type | Reference |
|---|---|---|---|---|---|
| C-H...N | C-H...N(triazole) | 2.59 | 142 | 1-(p-tolyl)-triazole carboxamide | nih.gov |
| C-H...O | C-H...O(amide) | 2.53 | 148 | 1-(p-tolyl)-triazole carboxamide | nih.gov |
| C-H...π | C-H...Cg(phenyl) | 2.79 | 144 | 4-benzyl-1-(nitrophenyl)-triazole | nih.gov |
| C-H...π | C-H...Cg(triazole) | 2.88 | 133 | 4-benzyl-1-(nitrophenyl)-triazole | nih.gov |
| C-H...N | C-H...N(triazole) | - | - | quinoline-(p-tolyl)-triazole | nih.govmdpi.com |
Triazole-Based Scaffolds in Molecular Recognition Phenomena
The 1,2,3-triazole ring is not merely a passive linker; it is an active and versatile scaffold in the design of molecules for molecular recognition. researchgate.netnih.gov Its structural rigidity, chemical stability, and unique electronic features make it an ideal platform for constructing receptors that can selectively bind to other molecules, particularly anions. rsc.orgrsc.org
The triazole's C5-H bond is notably acidic and polarized, making it an excellent hydrogen bond donor for the recognition of anions. researchgate.net This feature has been exploited in the design of numerous anion receptors. researchgate.net Unlike traditional receptors that rely on N-H donors (like ureas or amides), the C-H...anion interaction offered by the triazole scaffold provides a different and effective binding motif. researchgate.net The synthetic accessibility of triazoles via "click chemistry" allows for the facile creation of large libraries of potential receptors with diverse substituents, enabling fine-tuning of their binding affinity and selectivity for various target molecules. nih.gov
Beyond anion binding, the triazole framework is a key component in medicinal chemistry and the development of biomolecular mimetics. nih.gov It can function as a bioisostere, mimicking the properties of other chemical groups like the cis-amide bond in peptides, thereby influencing molecular conformation and biological activity. nih.gov For instance, linear triazole-linked pseudo-oligosaccharides have been developed as scaffolds for inhibitors that target galectins, a class of proteins involved in various diseases. scispace.com In these structures, the triazole ring provides rigidity and participates in crucial hydrogen bonding interactions within the protein's binding site. scispace.com The enormous potential of the 1,2,3-triazole ring as a pharmacophore and a structural platform ensures its continued prominence in the design of novel molecules for advanced molecular recognition applications. nih.gov
Catalytic and Organocatalytic Applications
1-p-Tolyl-1H-1,2,3-triazole Derivatives as Organocatalysts
Derivatives of this compound have been successfully employed as organocatalysts, leveraging the unique electronic properties of the triazole ring to facilitate a range of chemical reactions. These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate substrates and control stereoselectivity.
Chiral triazoles, including those with a p-tolyl substituent, have been identified as a novel class of C-H bond-based hydrogen-bond donors for anion-binding organocatalysis. researchgate.net This capability has been harnessed in the enantioselective Reissert-type dearomatization of isoquinoline (B145761) derivatives. By employing structurally diverse chiral triazoles as anion-binding catalysts, researchers have synthesized a number of chiral 1,2-dihydroisoquinoline (B1215523) substrates with enantiomeric ratios up to 86:14. researchgate.net The triazole moiety, in these cases, acts as a crucial hydrogen bond acceptor, rigidifying the transition state and thereby enhancing stereoselectivity. researchgate.net
In a similar vein, chiral benzimidazole-triazoles have been developed and utilized as organocatalysts for enantioselective Diels-Alder reactions. These molecules, which can be synthesized in high yields via click chemistry, possess a unique geometry that allows them to act as "chiral tweezers." The enantioselectivity of these reactions is influenced by the nature of the substituents on the benzimidazole-triazole framework.
Furthermore, the de novo synthesis of axially chiral N-aryl 1,2,4-triazoles has been achieved through an organocatalytic cyclodehydration reaction. rsc.org This method utilizes a C2-symmetric chiral phosphoric acid (CPA) as the catalyst to facilitate the condensation of an imidothioate and a hydrazide, yielding N-aryl triazole atropisomers with up to 78% ee. rsc.org The CPA is proposed to act as a bifunctional catalyst, activating both the cyclization and subsequent dehydration steps. rsc.org
The versatility of triazole-based organocatalysts is further demonstrated in the synthesis of enantioenriched 1,2,4-triazolines. An efficient asymmetric cyclization of amino-acid-derived isothiocyanates with azodicarboxylates, catalyzed by a chiral organocatalyst, produces chiral 1,2,4-triazolines in good yields (up to 87%) and high enantioselectivities (up to 95% ee). rsc.org
Table 1: Organocatalytic Applications of Tolyl-Triazole Derivatives
| Reaction Type | Catalyst Type | Substrates | Key Findings |
|---|---|---|---|
| Reissert-Type Dearomatization | Chiral Triazoles | Isoquinoline derivatives | Achieved up to 86:14 e.r. researchgate.net |
| Diels-Alder Reaction | Chiral Benzimidazole-Triazoles | Anthrone and maleimide (B117702) derivatives | Enantioselectivity dependent on catalyst substituents. |
| Asymmetric Cyclodehydration | C2-Symmetric Chiral Phosphoric Acid | Imidothioate and hydrazide | Produced axially chiral N-aryl triazoles with up to 78% ee. rsc.org |
Role as Ligands in Metal-Catalyzed Organic Transformations (beyond CuAAC)
Beyond their role in the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound and its derivatives have proven to be effective ligands in a variety of other metal-catalyzed organic transformations. The nitrogen atoms of the triazole ring can coordinate to metal centers, influencing their catalytic activity and selectivity.
While much of the literature focuses on the synthesis of 1,2,3-triazoles via CuAAC, the resulting triazole products, including this compound derivatives, can themselves act as ligands for other catalytic processes. nih.govacs.org The triazole ring's stability under a range of reaction conditions, including resistance to hydrolysis, oxidation, and reduction, makes it a reliable ligand scaffold. mdpi.com
Research has explored the use of triazole derivatives as ligands in various metal-catalyzed reactions. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been shown to be an excellent ligand for preparing air-stable copper(I) complexes that are highly active in CuAAC reactions. beilstein-journals.org While this is a CuAAC application, it highlights the ability of triazole-containing molecules to effectively stabilize and activate copper catalysts.
In a different application, a study on the synthesis of 1-sulfonyl-1,2,3-triazoles investigated various additives as potential copper ligands to improve reaction times and yields. scielo.org.mx While the primary focus was on the synthesis of the triazole, this work underscores the importance of ligand effects in copper catalysis involving triazole-related compounds. scielo.org.mx
Furthermore, the development of 1H-1,2,3-triazole-4,5-dithiols as ligands for Ni(II), Pd(II), Pt(II), and Co(III) demonstrates the versatility of the triazole core in coordination chemistry. mdpi.com These ligands, synthesized via a CuAAC approach, can coordinate to metal centers through the dithiolate unit, with the triazole nitrogen atoms offering additional potential coordination sites. mdpi.com
The photocatalytic degradation of tolyltriazole (B104456) (a mixture of 4- and 5-methyl-1H-benzotriazole, which is structurally related to this compound) has been studied using TiO2 as a photocatalyst. researchgate.netnih.gov While not a direct application as a ligand in a synthetic transformation, this research indicates the interaction of the triazole ring with a metal-based material, leading to its transformation.
Table 2: this compound Derivatives as Ligands in Metal-Catalyzed Reactions
| Metal | Reaction Type | Ligand Type | Key Findings |
|---|---|---|---|
| Copper | Synthesis of 1-sulfonyl-1,2,3-triazoles | Various sulfur-containing additives | Diphenyl disulfide as an additive significantly increased reaction yield. scielo.org.mx |
| Nickel, Palladium, Platinum, Cobalt | Coordination Chemistry | 1H-1,2,3-triazole-4,5-dithiols | Successful synthesis of metal complexes with coordination via the dithiolate unit. mdpi.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," remains a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles, the exploration of new synthetic methodologies is a vibrant research frontier. nih.govacs.orgbiolmolchem.com The goal is to enhance efficiency, broaden the substrate scope, improve regioselectivity, and utilize more sustainable and novel catalytic systems. bohrium.combenthamscience.com
Key research trends include:
Alternative Catalysis: Moving beyond traditional copper catalysts, researchers are investigating other metals like ruthenium, as well as metal-free and organocatalytic systems, to access different isomers and functional group tolerances. nih.govacs.org The use of novel catalysts, such as thermomagnetic CuFe2O4, is also being explored for efficient two- and three-component reactions in green solvents like water and ethanol. biolmolchem.com
New Reaction Partners: Innovative pathways are being developed that deviate from the standard azide (B81097) and terminal alkyne reactants. One such method involves the reaction of N,N-dimethylenaminones with sulfonyl azides, which can selectively yield different products like azoloyl-NH-1,2,3-triazoles or azolyl diazoketones depending on the reaction conditions. acs.org
Multi-component Reactions: The development of one-pot, multi-component reactions is a continuing trend, offering a streamlined and efficient approach to producing a wide array of triazole derivatives from simple starting materials. researchgate.net
Functionalization of Pre-formed Rings: Research is also focused on the modification of existing 1-p-tolyl-1H-1,2,3-triazole structures. This includes strategies like the hydrolysis of ester derivatives to their corresponding acids to modulate biological activity and the functionalization of the methine group in bis(1,2,3-triazol-1-yl)methane scaffolds. csic.esrsc.org
Table 1: Emerging Synthetic Strategies for 1,2,3-Triazole Derivatives
| Synthetic Approach | Key Features | Potential Advantages |
| Alternative Metal Catalysis (e.g., Ru, Ni, Au) | Utilizes different transition metals to catalyze the cycloaddition. nih.govacs.org | Can offer different regioselectivity (e.g., 1,5-disubstituted triazoles), broader functional group tolerance. acs.org |
| Sustainable "Click" Chemistry | Employs water as a solvent and efficient catalysts, often with short reaction times. bohrium.combenthamscience.com | Environmentally friendly ("green chemistry"), high yields, simplified purification. bohrium.combenthamscience.com |
| Enaminone and Sulfonyl Azide Reaction | A pathway that can be tuned to produce either NH-triazoles or diazoketones. acs.org | Provides access to different classes of triazole-containing building blocks from common intermediates. acs.org |
| Thermomagnetic Catalysis (e.g., CuFe2O4) | Uses a magnetically separable catalyst for click reactions. biolmolchem.com | Easy catalyst recovery and reuse, promoting sustainable processes. biolmolchem.com |
Advanced Computational Prediction of Molecular Behavior
Computational chemistry is becoming an indispensable tool in the study of this compound, enabling researchers to predict molecular properties and reaction outcomes with increasing accuracy. researchgate.net These in silico methods accelerate the discovery process by prioritizing promising candidates for synthesis and testing.
Emerging trends in this area include:
Mechanism and Reactivity Studies: Density Functional Theory (DFT) is being employed to gain deep mechanistic insights into synthetic reactions. acs.org DFT calculations can elucidate reaction pathways, predict the regioselectivity of cycloaddition reactions, and quantify how different substituents influence reaction rates. acs.org It is also used to optimize and understand the geometry of synthesized molecules, such as calculating the dihedral angles between substituted phenyl groups. nih.gov
Molecular Docking and Drug Design: A significant area of focus is the use of molecular docking to predict how this compound derivatives interact with biological targets. nih.gov By simulating the binding of these compounds to the active sites of proteins, such as sterol 14α-demethylase (CYP51), researchers can identify key interactions and predict binding affinity. researchgate.net This information is crucial for the rational design of new therapeutic agents with enhanced potency and selectivity. rsc.orgnih.gov
ADMET Profile Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new triazole derivatives. nih.gov Predicting parameters like lipophilicity helps in assessing the druglikeness of candidate molecules early in the development process. nih.gov
Development of New Applications in Materials and Supramolecular Chemistry
The unique electronic and structural properties of the 1,2,3-triazole ring make it more than just a passive linker; it is an active functional unit. researchgate.netrsc.org This has opened up exciting avenues in materials science and supramolecular chemistry. researchgate.net
Future research directions include:
Anion Recognition and Sensing: The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, allowing it to complex with anions. rsc.org This property is being exploited to create macrocycles and other host molecules for the selective recognition and sensing of anionic species. beilstein-journals.org Further enhancement is achieved by converting the triazole to a triazolium salt, which offers stronger charge-assisted hydrogen bonding. rsc.orgbeilstein-journals.org
Organometallic Complexes and Catalysis: this compound derivatives serve as versatile nitrogen-based ligands for a variety of metals. csic.es Research is ongoing to synthesize novel organometallic complexes with tailored electronic and steric properties. For instance, aluminum and zinc complexes derived from bis(1,2,3-triazol-1-yl)methane ligands have shown catalytic activity in producing polycarbonate and polyether materials, respectively. csic.es
Supramolecular Assemblies: The triazole unit is a powerful building block for creating complex, self-assembled structures. beilstein-journals.org Researchers are constructing mechanically interlocked molecules like rotaxanes and catenanes, which have potential applications as molecular machines and switches. beilstein-journals.org
Organic Electronics: The 1,2,3-triazole scaffold is being incorporated into new organic materials intended for use in electronics, leveraging their interesting optical and physical properties. acs.org
Table 2: Applications in Materials and Supramolecular Chemistry
| Application Area | Underlying Principle | Emerging Trend/Example |
| Anion Recognition | The polarized C-H bond of the triazole (or triazolium) ring forms hydrogen bonds with anions. rsc.orgbeilstein-journals.org | Design of 1,2,3-triazolium-containing macrocycles for use as selective pH or anion sensors. beilstein-journals.org |
| Coordination Chemistry | The nitrogen atoms of the triazole ring act as coordination sites for metal ions. csic.esrsc.org | Synthesis of bis(1,2,3-triazol-1-yl)methane-metal complexes for catalysis in polymerization reactions. csic.es |
| Molecular Machines | Use of triazole-containing macrocycles as components in mechanically interlocked molecules. beilstein-journals.org | Construction of rotaxanes and catenanes that can perform mechanical work at the molecular level. beilstein-journals.org |
| Functional Materials | The unique optical and physical properties of the triazole heterocycle. acs.org | Incorporation into novel polymers and materials for applications in organic electronics. acs.org |
Interdisciplinary Research Avenues Involving this compound
The true potential of this compound is being realized at the intersection of different scientific disciplines. The fusion of synthetic chemistry with biology, computational science, and materials science is driving innovation.
Key interdisciplinary trends are:
Medicinal Chemistry and Chemical Biology: A major research thrust involves synthesizing libraries of this compound derivatives and screening them for biological activity, including anticancer, antibacterial, and antifungal properties. bohrium.comresearchgate.netbiointerfaceresearch.com This work combines organic synthesis with pharmacology and molecular biology to understand structure-activity relationships (SAR) and mechanisms of action. researchgate.net
Proteomics and Bioconjugation: The "click" reaction's biocompatibility makes the triazole ring an ideal linker for bioconjugation. researchgate.net Future work will likely expand the use of this compound in attaching probes to biomolecules for applications in proteomics and DNA research. researchgate.netresearchgate.net One study is exploring the interaction of these compounds with high- and low-abundance blood proteins using serum proteomics. researchgate.net
Synthesis and Computational Synergy: The integration of synthetic efforts with computational modeling represents a powerful paradigm. acs.org Experimental chemists can synthesize compounds predicted by computational models to have high activity, and the results can then be used to refine the models, creating a feedback loop that accelerates the discovery of new functional molecules. rsc.orgresearchgate.net
Q & A
Q. What are the common synthetic routes for 1-p-Tolyl-1H-1,2,3-triazole?
The primary method for synthesizing this compound involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction typically uses p-tolyl azide and terminal alkynes under mild conditions (room temperature or slightly elevated) in solvents like THF or water. Yield optimization (e.g., 85–88%) is achieved by adjusting catalyst loading, reaction time, and stoichiometry of reagents .
Q. What analytical techniques are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity. For example, this compound exhibits a singlet at δ 7.98 ppm (triazole proton) and aromatic protons at δ 7.61–7.30 ppm .
- Melting Point (MP) : Reported mp is 85–86°C, consistent with crystalline purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What biological activities are associated with this compound?
This compound exhibits broad pharmacological potential, including:
- Antimicrobial Activity : Triazole derivatives inhibit bacterial/fungal growth by targeting enzyme active sites (e.g., cytochrome P450) .
- Anticancer Properties : Structural analogs demonstrate cytotoxicity via apoptosis induction and kinase inhibition .
Q. How is this compound utilized in medicinal chemistry?
It serves as a scaffold for drug discovery due to its:
- Metabolic Stability : The triazole ring resists enzymatic degradation.
- Diverse Functionalization : Substituents at the 4-position enhance target selectivity (e.g., sulfonyl or carbonyl groups improve binding affinity) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Key factors include:
- Catalyst System : Cu(I) salts (e.g., CuSO₄) with sodium ascorbate improve reaction efficiency.
- Solvent Choice : Aqueous THF (1:1 v/v) enhances regioselectivity and yield .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. What thermodynamic data inform the stability of this compound?
NIST thermochemistry data (ΔrG° and ΔrH°) predict stability under standard conditions. For example:
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Substituent Effects : Bioactivity varies with substituent position (e.g., 4-iodo analogs show higher potency than methyl derivatives) .
- Assay Conditions : Differences in cell lines, incubation times, or concentration ranges require standardization. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is critical .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Scaffold Hybridization : Combining triazole with benzimidazole or thiazole moieties enhances bioactivity .
- Electron-Withdrawing Groups : Substituents like sulfonyl (-SO₂-) improve specificity by modulating electron density .
Q. How is X-ray crystallography used to confirm triazole structure?
SHELX software refines single-crystal data to determine bond lengths, angles, and packing modes. For example, triazole rings exhibit planar geometry with C–N bond lengths of ~1.34 Å .
Q. How to ensure reproducibility in characterization data?
- Standardized Protocols : Adopt consistent NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) .
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. What design principles optimize triazole derivatives for target engagement?
- Linker Flexibility : Ethyl or methylene spacers improve binding to hydrophobic pockets .
- Bioisosteric Replacement : Replacing triazole with tetrazole alters H-bonding capacity while retaining activity .
Q. How to investigate the mechanism of action in biological systems?
- Molecular Docking : Triazole derivatives bind kinases (e.g., EGFR) via π-π stacking and hydrogen bonds .
- Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., CYP51 for antifungal activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
